molecular formula C23H22F2O5 B11154559 ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11154559
M. Wt: 416.4 g/mol
InChI Key: KMXVWTOXINASCW-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at the 3-position with an ethyl propanoate group. The 7-position of the chromen ring is functionalized with a 2,4-difluorobenzyl ether moiety, while methyl groups occupy the 4- and 8-positions.

The ethyl propanoate side chain may contribute to solubility in lipophilic environments, a critical factor in drug design .

Properties

Molecular Formula

C23H22F2O5

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 3-[7-[(2,4-difluorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C23H22F2O5/c1-4-28-21(26)10-8-18-13(2)17-7-9-20(14(3)22(17)30-23(18)27)29-12-15-5-6-16(24)11-19(15)25/h5-7,9,11H,4,8,10,12H2,1-3H3

InChI Key

KMXVWTOXINASCW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=C(C=C(C=C3)F)F)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate exhibit significant anticancer properties. The chromenone moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound can effectively target cancer cell lines, suggesting potential for development as an anticancer agent .
  • Anti-inflammatory Effects
    • The compound has been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
  • Antioxidant Properties
    • This compound has shown promising antioxidant activity in vitro. This property is crucial for protecting cells from oxidative stress and could be beneficial in the formulation of dietary supplements aimed at reducing oxidative damage .

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound has been used in studies aimed at understanding enzyme inhibition mechanisms. Its structural characteristics allow it to interact with various enzymes, providing insights into enzyme kinetics and potential therapeutic targets .
  • Drug Development
    • Given its biological activity profile, this compound serves as a lead compound in drug development processes. Researchers are exploring modifications to enhance its efficacy and selectivity against specific disease targets .

Material Science Applications

  • Synthesis of Functional Materials
    • The unique chemical structure of this compound allows it to be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to undergo various chemical reactions makes it a versatile building block for creating materials with specific properties .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The results indicated a dose-dependent response, highlighting the compound's potential as a therapeutic agent against breast cancer .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on inflammatory pathways, researchers found that the compound inhibited the NF-kB signaling pathway in macrophages, leading to decreased production of inflammatory mediators. This suggests that ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-y}propanoate could be developed into a treatment for inflammatory diseases .

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is not well-documented. based on its structure, it is likely to interact with various molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the benzyloxy group at the 7-position of the chromen core. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison of Chromen-3-yl Propanoate Derivatives

Compound Name Substituent at 7-position Molecular Formula Molecular Weight Key Features
Ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 2,4-Difluorobenzyl C₂₄H₂₃F₂O₆ 454.43 g/mol High electronegativity from fluorine; improved metabolic stability
Ethyl 3-{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 3-Methoxybenzyl C₂₄H₂₆O₆ 410.47 g/mol Methoxy group enhances electron density; may increase solubility
Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate 4-tert-Butylbenzyl C₂₈H₃₂O₅ 456.55 g/mol Bulky tert-butyl group enhances lipophilicity; may reduce binding specificity
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate (Category F2) Hydroxy (-OH) C₁₆H₁₈O₅ 290.31 g/mol Unsubstituted hydroxyl group; prone to rapid metabolic oxidation

Key Findings from Structural Comparisons

Electronic Effects: The 2,4-difluorobenzyl group in the target compound introduces electron-withdrawing fluorine atoms, which stabilize the molecule against oxidative degradation compared to the 3-methoxybenzyl analog. Methoxy groups, while electron-donating, may increase susceptibility to cytochrome P450-mediated metabolism .

Biological Implications :

  • Fluorinated derivatives like the target compound are hypothesized to exhibit prolonged half-lives in vivo due to reduced enzymatic cleavage of the C-F bond. In contrast, the hydroxy-substituted analog (Category F2) is likely metabolized faster via glucuronidation or sulfation .

Synthetic Accessibility: The 3-methoxybenzyl and 4-tert-butylbenzyl analogs are synthesized via nucleophilic aromatic substitution or Mitsunobu reactions, similar to the target compound. However, fluorinated benzyl groups require specialized reagents (e.g., 2,4-difluorobenzyl bromide), increasing production costs .

Biological Activity

IUPAC Name

The IUPAC name for the compound is:
\text{Ethyl 3 7 2 4 difluorobenzyl oxy 4 8 dimethyl 2 oxo 2H chromen 3 yl}propanoate}

Molecular Formula

The molecular formula is C_{20}H_{22}F_2O_5.

Physical Properties

  • Molecular Weight : 392.39 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Activity

Research indicates that compounds similar to ethyl 3-{7-[(2,4-difluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate exhibit significant antimicrobial properties. For instance, derivatives of coumarins have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the difluorobenzyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy .

Anticancer Properties

Several studies have explored the anticancer potential of coumarin derivatives. For example:

  • A study demonstrated that related compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest .
  • This compound has been suggested to target specific pathways involved in tumor growth and metastasis.

The proposed mechanism of action for the biological activities observed in this class of compounds includes:

  • Inhibition of Protein Kinases : Many coumarin derivatives inhibit various protein kinases involved in cancer progression.
  • Antioxidant Activity : The structure allows for scavenging free radicals, contributing to their protective effects against oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, this compound was tested against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.

Study 2: Anticancer Activity

A recent in vitro study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells compared to control groups.

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli50
AnticancerMCF-7 Breast Cancer25
AntioxidantDPPH Scavenging AssayIC50 = 30

Q & A

Q. How should researchers statistically analyze dose-response relationships for this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to contextualize biological significance .

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